molecular formula C8H11N3O B1266929 3-Amino-1-(2-methylphenyl)urea CAS No. 15940-63-3

3-Amino-1-(2-methylphenyl)urea

Cat. No.: B1266929
CAS No.: 15940-63-3
M. Wt: 165.19 g/mol
InChI Key: RJMFXEVQIRODDO-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylphenyl)urea is an organic compound with the molecular formula C8H11N3O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-methylphenyl group and another by an amino group.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(2-methylphenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an enzyme inhibitor, particularly against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in controlling urease-related processes in biological systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by inhibiting enzymes that play a role in metabolic processes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as urease, and inhibits their activity . This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, this compound may degrade over time, leading to a decrease in its inhibitory activity against target enzymes. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular function. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and the urea cycle . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit urease, affecting the conversion of urea into ammonia and carbon dioxide. This inhibition can have downstream effects on nitrogen metabolism and related pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within cells. For instance, its interaction with specific transporters can facilitate its uptake into target cells, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Its subcellular localization can influence its interactions with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with ammonia or an amine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as water or an organic solvent like methanol .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Amino-1-(2-methylphenyl)urea has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-(2-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMFXEVQIRODDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936094
Record name N-(2-Methylphenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15940-63-3
Record name NSC97209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methylphenyl)hydrazinecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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